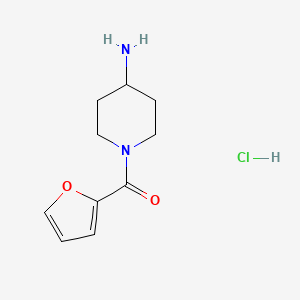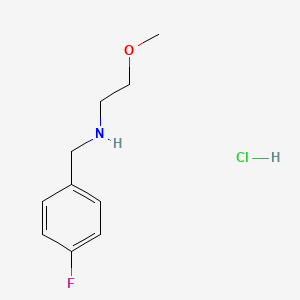
(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride
Descripción general
Descripción
“(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158752-26-1 . It has a molecular weight of 231.72 and its IUPAC name is 2-methoxy-N-(3-methoxybenzyl)ethanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of “this compound” is C11 H17 N O2 . Cl H . The InChI Code is 1S/C11H17NO2.ClH/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2;/h3-5,8,12H,6-7,9H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
In the realm of organic chemistry, derivatives similar to "(3-Methoxybenzyl)(2-methoxyethyl)amine hydrochloride" are often used in complex synthesis processes. For instance, a study detailed the synthesis and structural analysis of a compound where the methoxybenzyl and methoxyethyl groups played crucial roles in forming stable crystal structures through intramolecular and intermolecular hydrogen bonding, highlighting the utility of such motifs in designing molecules with desired physical and chemical properties (Butcher et al., 2007).
Material Science and Stabilization
The compound and its related analogs find applications in material science, such as in the synthesis of thermostabilizers for polypropylene. A study demonstrated the synthesis of benzylaminoethylnonylimidazolines, highlighting the process of purification and application as stabilizers, showcasing the potential of such compounds in enhancing the durability and lifespan of polymeric materials (Aghamali̇yev et al., 2018).
Pharmaceutical Chemistry
In pharmaceutical research, compounds with the "(3-Methoxybenzyl)(2-methoxyethyl)amine" motif are explored for their potential biological activities and roles in drug synthesis. For example, the synthesis of complex molecules for anticancer evaluation involved intermediates with methoxybenzylamine structures, demonstrating the critical role of such units in constructing pharmacologically relevant entities (Pettit et al., 2003).
Catalysis and Chemical Transformations
The chemical versatility of methoxybenzylamine derivatives is also evident in catalysis, where they serve as key intermediates or catalysts themselves in various chemical transformations. A study on the synthesis of polysubstituted pyrrolidines via ring-closing iodoamination showcased the utility of N-α-methyl-p-methoxybenzyl protected homoallylic amines, underlining the compound's relevance in synthesizing structurally complex and biologically significant molecules (Davies et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2;/h3-5,8,12H,6-7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNZPYKEAGYJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)



amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)


amine hydrochloride](/img/structure/B3086331.png)
amine hydrochloride](/img/structure/B3086347.png)
![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)
